N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide
CAS No.: 922067-44-5
VCID: VC6514836
Molecular Formula: C24H30N4O3
Molecular Weight: 422.529
* For research use only. Not for human or veterinary use.

Description |
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide is a synthetic organic molecule belonging to the oxalamide family. This compound features a unique structural framework that integrates an indolinyl moiety, a morpholinoethyl group, and a p-tolyl substituent, all linked via an oxalamide backbone. Its structural complexity and functional diversity make it a candidate for applications in medicinal chemistry and biochemical research. Structural CharacteristicsThe molecular structure of N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide can be broken down as follows:
SynthesisThe synthesis of this compound typically involves multi-step organic reactions under controlled conditions:
Analytical methods like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and liquid chromatography–mass spectrometry (LC-MS) are used to monitor reaction progress and confirm product identity. Biological ApplicationsCompounds with similar structures have shown promise in various biological contexts:
Further studies are needed to evaluate the specific bioactivity of N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide. Research Findings from Analogous CompoundsStudies on related oxalamides provide insights into potential applications:
Limitations and Future DirectionsWhile structurally promising, further research is necessary to:
This detailed overview highlights the structural features, synthesis, properties, and potential applications of N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide while emphasizing its relevance in scientific research domains such as medicinal chemistry and biochemistry. |
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CAS No. | 922067-44-5 |
Product Name | N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide |
Molecular Formula | C24H30N4O3 |
Molecular Weight | 422.529 |
IUPAC Name | N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-methylphenyl)oxamide |
Standard InChI | InChI=1S/C24H30N4O3/c1-17-3-6-20(7-4-17)26-24(30)23(29)25-16-22(28-11-13-31-14-12-28)18-5-8-21-19(15-18)9-10-27(21)2/h3-8,15,22H,9-14,16H2,1-2H3,(H,25,29)(H,26,30) |
Standard InChIKey | PMWRKXXEHYCWDF-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Solubility | not available |
PubChem Compound | 44024723 |
Last Modified | Aug 18 2023 |
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